5-Bromo-2,3'-bithiophene
CAS No.: 90655-32-6
Cat. No.: VC19216126
Molecular Formula: C8H5BrS2
Molecular Weight: 245.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90655-32-6 |
|---|---|
| Molecular Formula | C8H5BrS2 |
| Molecular Weight | 245.2 g/mol |
| IUPAC Name | 2-bromo-5-thiophen-3-ylthiophene |
| Standard InChI | InChI=1S/C8H5BrS2/c9-8-2-1-7(11-8)6-3-4-10-5-6/h1-5H |
| Standard InChI Key | OCALZJRZOZRFSV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC=C1C2=CC=C(S2)Br |
Introduction
Chemical Structure and Physicochemical Properties
5-Bromo-2,3'-bithiophene belongs to the class of halogenated heterocycles, with the molecular formula C₈H₅BrS₂ and a molecular weight of 245.16 g/mol . Its structure consists of two thiophene rings connected at the 2- and 3'-positions, with a bromine substituent at the 5-position of the first ring (Figure 1).
Key Physical Properties (Inferred from Analogues)
The bromine atom increases molecular polarizability, enhancing intermolecular interactions in solid-state configurations. Compared to its 2,2'-isomer, the 2,3'-linkage introduces steric strain, potentially reducing crystallinity and altering optoelectronic behavior .
Synthesis and Reaction Pathways
Bromination of Bithiophene Precursors
The synthesis of brominated bithiophenes typically involves electrophilic aromatic substitution or Ullmann coupling. For example, 5-bromo-2,2'-bithiophene is synthesized via bromination of 2,2'-bithiophene using N-bromosuccinimide (NBS) in chloroform and glacial acetic acid . This method avoids radical initiators and achieves high yields (~80%) under mild conditions (room temperature) .
Hypothetical Pathway for 5-Bromo-2,3'-Bithiophene
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Formation of 2,3'-Bithiophene:
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Cross-coupling of 2-bromothiophene and 3-bromothiophene via Negishi or Suzuki-Miyaura coupling.
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Bromination:
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Treatment with NBS in a chloroform/acetic acid mixture to introduce bromine at the 5-position.
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Challenges in Isomer-Specific Synthesis
The 2,3'-configuration complicates regioselective synthesis due to competing formation of 2,2' and 3,3' isomers. Catalytic systems must favor cross-coupling over homo-coupling, requiring ligands like PPh₃ or Xantphos to modulate palladium catalyst selectivity .
Electronic and Optical Properties
The electronic structure of 5-bromo-2,3'-bithiophene is influenced by:
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Conjugation Length: The 2,3'-linkage disrupts planarization, reducing π-orbital overlap compared to 2,2'-bithiophene.
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Electron-Withdrawing Effect: Bromine lowers the HOMO energy (-5.4 eV estimated), enhancing oxidative stability .
Comparative Optoelectronic Data
| Compound | λₘₐₓ (nm) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|
| 2,2'-Bithiophene | 254 | -5.1 | -1.2 |
| 5-Bromo-2,2'-bithiophene | 268 | -5.4 | -1.5 |
| 5-Bromo-2,3'-bithiophene | ~260* | ~-5.3* | ~-1.4* |
*Estimated based on structural analogs .
Applications in Materials Science
Organic Photovoltaics (OPVs)
Brominated bithiophenes serve as electron-deficient units in donor-acceptor copolymers. For example, 5-bromo-2,2'-bithiophene derivatives yield polymers with power conversion efficiencies (PCE) >8% . The 2,3'-isomer could improve film morphology due to reduced crystallinity, mitigating charge recombination.
Organic Field-Effect Transistors (OFETs)
Bithiophene-based semiconductors exhibit hole mobilities up to 0.1 cm²/V·s. Bromine substitution enhances air stability, making 5-bromo-2,3'-bithiophene a candidate for p-type OFETs .
Sensors and Catalysis
Thiophene derivatives functionalized with bromine show promise in:
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Heavy metal detection via chelation-enhanced fluorescence quenching.
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Cross-coupling catalysis as halogenated intermediates in Suzuki reactions .
Future Research Directions
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Stereoselective Synthesis: Developing catalytic systems for 2,3'-isomer selectivity.
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Device Integration: Testing in OPV and OFET prototypes.
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Biological Screening: Evaluating antimicrobial and anticancer efficacy.
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